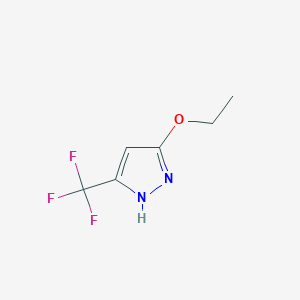

3-Ethoxy-5-(trifluoromethyl)-1h-pyrazole

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

The incorporation of fluorine into heterocyclic compounds has become a prevalent strategy in medicinal and agricultural chemistry. tandfonline.comnih.gov The unique properties of the fluorine atom, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity of a molecule. numberanalytics.comnih.gov Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the acidity or basicity of nearby functional groups, thereby modulating interactions with biological targets. rsc.orgresearchgate.net Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain at least one fluorine atom. numberanalytics.com

Overview of Pyrazole (B372694) Scaffolds in Synthetic Chemistry

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. globalresearchonline.net This structural motif is a "privileged scaffold" in drug discovery, meaning it is a recurring structural framework in a multitude of biologically active compounds. researchgate.netbohrium.com The pyrazole ring is present in a number of well-known drugs, highlighting its therapeutic importance. mdpi.com The synthetic versatility of the pyrazole core allows for the introduction of a wide range of substituents at various positions, enabling the fine-tuning of their biological and physical properties. researchgate.net Common synthetic routes to pyrazole derivatives often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative, a method known as the Knorr pyrazole synthesis. researchgate.net

Unique Attributes of Trifluoromethyl Substitution in Heterocyclic Frameworks

The trifluoromethyl (-CF3) group is one of the most important fluorine-containing substituents in the design of bioactive molecules. nih.govrsc.org Its strong electron-withdrawing nature can significantly impact the electronic properties of the heterocyclic ring to which it is attached. The high lipophilicity of the -CF3 group can enhance the compound's ability to cross biological membranes. nih.gov Furthermore, the trifluoromethyl group is metabolically stable and can serve as a bioisostere for other chemical groups, offering a way to modify a molecule's properties without drastically altering its shape. rsc.org The introduction of a trifluoromethyl group can lead to enhanced binding affinity with target proteins and improved pharmacokinetic profiles. rsc.org

Research Landscape of 3-Ethoxy-5-(trifluoromethyl)-1H-pyrazole

While the broader class of trifluoromethylated pyrazoles has been extensively studied, the specific compound this compound represents a more specialized area of interest. Research into this particular molecule is often embedded within broader studies on the synthesis and application of functionalized pyrazoles. Its structure, featuring both an ethoxy and a trifluoromethyl group, suggests a molecule with tailored electronic and steric properties, making it a valuable building block in the synthesis of more complex derivatives for potential use in pharmaceuticals and agrochemicals. enamine.nethep.com.cn The strategic placement of the ethoxy and trifluoromethyl groups at the 3- and 5-positions, respectively, influences the reactivity and potential biological interactions of the pyrazole core.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c1-2-12-5-3-4(10-11-5)6(7,8)9/h3H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWUSYPRKBSOJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxy 5 Trifluoromethyl 1h Pyrazole and Its Structural Analogues

Precursor Chemistry for Pyrazole (B372694) Ring Formation

The selection and preparation of the three-carbon precursor are fundamental to the successful synthesis of the target pyrazole. Various classes of organic compounds have been employed, each offering distinct advantages in terms of availability, reactivity, and the potential for introducing specific substituents onto the pyrazole ring.

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). mdpi.comjk-sci.combeilstein-journals.org For the synthesis of 5-(trifluoromethyl)pyrazoles, trifluoromethylated β-diketones or β-ketoesters are the key precursors. A prominent example is ethyl 4,4,4-trifluoro-3-oxobutanoate (CF₃COCH₂CO₂Et), a versatile building block in fluorine chemistry. ontosight.aipharmaffiliates.com

This precursor reacts with hydrazine and its derivatives to form the pyrazole ring. mdpi.comnih.gov The reaction typically proceeds by initial attack of one of the hydrazine nitrogens on a carbonyl group, followed by intramolecular condensation and dehydration to yield the aromatic pyrazole ring. jk-sci.com The reactivity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound like ethyl 4,4,4-trifluoro-3-oxobutanoate dictates the regioselectivity of the final product. The trifluoroacetyl group is significantly more electrophilic than the ester group, which generally directs the initial nucleophilic attack from the hydrazine.

Equivalents of 1,3-dicarbonyl compounds, such as enaminones and ethoxymethylene malonates, are also effective precursors. For instance, ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate has been used in condensation reactions with arylhydrazines to produce trifluoromethyl-substituted pyrazole-4-carboxylates. bibliomed.org

Table 1: Examples of 1,3-Dicarbonyl Precursors in Pyrazole Synthesis

| Precursor | Reactant | Resulting Pyrazole Moiety | Reference |

|---|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Hydrazine | 5-(Trifluoromethyl)-1H-pyrazol-3-ol | ontosight.ai |

| 1,1,1-Trifluoroacetylacetone | Phenylhydrazine | 1-Phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole and 1-Phenyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole | nih.gov |

| Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | (3,5-Dichlorophenyl)hydrazine | Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | bibliomed.org |

Halogenated alkenes and α,β-unsaturated ketones (butenones) serve as valuable three-carbon synthons for pyrazole synthesis. These precursors often contain a leaving group that facilitates aromatization after the initial cyclization. mdpi.com A particularly relevant precursor for the synthesis of trifluoromethyl pyrazoles is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323). This compound has been utilized to synthesize a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole in a one-step procedure involving reaction with methylhydrazine. enamine.netacs.org

The reaction of α,β-unsaturated ketones that possess a leaving group at the β-position with hydrazines initially forms pyrazolines, which then undergo elimination of the leaving group to generate the aromatic pyrazole ring. mdpi.com Similarly, 2-bromo-3,3,3-trifluoropropene has been employed in catalyst-free [3+2] cycloaddition reactions with nitrile imines to afford 5-trifluoromethylpyrazoles with high regioselectivity. acs.org

2,2,2-Trifluorodiazoethane (B1242873) (CF₃CHN₂) is a valuable reagent for introducing a trifluoromethyl group into heterocyclic systems via 1,3-dipolar cycloaddition reactions. nih.govacs.org It can react with alkenes and alkynes in [3+2] cycloaddition reactions to form trifluoromethyl-substituted pyrazolines and pyrazoles, respectively. nih.govrsc.org

The reaction with alkenes typically yields Δ¹-pyrazolines. rsc.org These intermediates can then be oxidized in a subsequent step to furnish the corresponding aromatic pyrazole. nih.govacs.org The reactivity of trifluorodiazoethane is enhanced with electron-deficient alkenes. nih.govrsc.org A one-pot cycloaddition-isomerization-oxidation sequence has been developed using trifluorodiazoethane and styryl derivatives to provide facile access to 5-aryl-3-trifluoromethylpyrazoles. nih.govacs.org The solvent can play a crucial role in directing the reaction pathway; for example, in reactions with 2-trifluoromethyl-1,3-conjugated enynes, the use of 1,2-dichloroethane (B1671644) (DCE) can favor [2+1] cycloaddition to form cyclopropanes, while N,N-dimethylacetamide (DMAc) promotes [3+2] cycloaddition to yield pyrazolines. rsc.org

Cyclocondensation and Cycloaddition Approaches to 3-Ethoxy-5-(trifluoromethyl)-1H-pyrazole Scaffolds

The formation of the pyrazole ring itself is achieved through two principal strategies: cyclocondensation and cycloaddition. These methods define the final assembly of the heterocyclic core from the chosen precursors.

Cyclocondensation is the cornerstone of pyrazole synthesis, most notably embodied by the reaction between 1,3-dicarbonyl compounds and hydrazines. mdpi.comnih.gov This approach is a direct and often high-yielding method for obtaining polysubstituted pyrazoles. nih.gov

The reaction of an unsymmetrical precursor, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with an unsubstituted hydrazine (H₂NNH₂) leads to the formation of a pyrazolone (B3327878) intermediate, which can exist in several tautomeric forms. To obtain this compound, a subsequent O-alkylation step would be necessary. Alternatively, starting with a precursor that already contains the ethoxy group, such as an O-ethylated derivative of the pyrazolone, is a more direct route.

When substituted hydrazines are used, the reaction can lead to a mixture of two regioisomers, which can be a significant challenge. mdpi.comnih.gov However, reaction conditions, including solvent and catalyst, can be optimized to favor the formation of one regioisomer over the other. nih.gov For example, the cyclocondensation of trifluoromethylenaminones with monosubstituted hydrazines can yield mixtures of 3-CF₃ and 5-CF₃ pyrazoles. researchgate.net

Table 2: Overview of Hydrazine-Mediated Cyclocondensation

| Carbon Precursor | Hydrazine Derivative | Key Features | Reference |

|---|---|---|---|

| 1,3-Diketones | Hydrazine/Arylhydrazine | Classic Knorr synthesis; can produce regioisomeric mixtures. | mdpi.comjk-sci.com |

| α,β-Unsaturated Ketones | Hydrazine | Forms pyrazoline intermediate, followed by oxidation or elimination. | beilstein-journals.orgnih.gov |

| 1,2-Allenic Ketones | Hydrazine | Efficient synthesis of 3,5-disubstituted pyrazoles under mild conditions. | researchgate.net |

[3+2] Cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and highly regioselective method for constructing the pyrazole ring. nih.gov This strategy involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne).

For the synthesis of trifluoromethylated pyrazoles, common 1,3-dipoles include 2,2,2-trifluorodiazoethane and trifluoromethyl-substituted nitrile imines. nih.govacs.org Nitrile imines are typically generated in situ from hydrazonoyl halides (e.g., chlorides or bromides) by treatment with a base. rsc.orgnih.gov These reactive intermediates then readily undergo cycloaddition with a suitable dipolarophile.

The reaction of in situ generated trifluoroacetonitrile (B1584977) imines with enones has been shown to produce trans-configured 5-acyl-pyrazolines in a fully regio- and diastereoselective manner, which can then be oxidized to the corresponding pyrazoles. acs.orgnih.gov This method provides a high degree of control over the substitution pattern of the final product. Similarly, the reaction of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes offers a direct route to 3-di/trifluoroalkyl-5-fluoropyrazoles with excellent yields and regioselectivities. rsc.org The choice of dipolarophile is crucial for controlling the final structure, and the use of terminal alkenes or alkynes often leads to specific regioisomers. acs.orgresearchgate.net

Regioselective [3+2] Cycloaddition Strategies

Silver-Catalyzed Cycloadditions

Silver-catalyzed reactions have emerged as a potent method for constructing pyrazole rings, particularly those incorporating trifluoromethyl groups. chinesechemsoc.orgcolab.ws These reactions often proceed under mild conditions with high efficiency and regioselectivity. chinesechemsoc.org One prominent approach involves the [3+2] cycloaddition of an in situ generated trifluoromethyl-containing 1,3-dipole with a suitable dipolarophile. chinesechemsoc.org

For instance, the silver-catalyzed reaction of trifluorodiazoethane with dicyanoalkenes provides a direct route to pyrazoles featuring both trifluoromethyl and cyano groups. chinesechemsoc.org Similarly, the synthesis of 5-aryl-3-trifluoromethyl pyrazoles can be accomplished through a silver-catalyzed reaction between N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. colab.wsresearchgate.net The mechanism for the latter involves a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a nih.govacs.org-H shift to yield the final pyrazole product. colab.wsresearchgate.net The use of a silver catalyst is crucial, as its absence can lead to significantly lower yields. chinesechemsoc.org

Table 1: Overview of Silver-Catalyzed Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Key Features | Product Type |

|---|---|---|---|---|

| Dicyanoalkenes | Trifluorodiazoethane | Ag₂O | Excellent regioselectivity, mild conditions | 3-Cyano-5-trifluoromethyl-1H-pyrazoles chinesechemsoc.org |

Solvent-Dependent Regiochemical Control in Pyrazole Formation

The solvent plays a critical role in directing the regiochemical outcome of pyrazole synthesis, particularly when reacting unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. acs.orgconicet.gov.ar The polarity of the solvent can influence the reaction pathway, leading to the preferential formation of one regioisomer over another. acs.org

In the synthesis of 3-trifluoromethylpyrazoles from 5-acylpyrazolines, for example, the choice of solvent during the manganese dioxide (MnO₂) oxidation step is determinative. nih.govacs.org Using a nonpolar solvent like hexane (B92381) favors a deacylative pathway, yielding 1,3,4-trisubstituted pyrazoles. nih.govacs.org In contrast, performing the oxidation in a polar solvent such as DMSO leads to the formation of fully substituted pyrazoles. nih.govacs.org

Furthermore, the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to dramatically enhance regioselectivity in the condensation reaction between 1,3-diketones and methylhydrazine. conicet.gov.ar These solvents, through their unique hydrogen-bonding properties, can stabilize one of the transition states, thereby directing the cyclization to produce a single major regioisomer. conicet.gov.ar

Table 2: Effect of Solvent on Pyrazole Synthesis Regioselectivity

| Reaction Type | Solvent | Outcome | Reference |

|---|---|---|---|

| Oxidation of 5-acylpyrazolines | Hexane | Favors deacylative oxidation | acs.org |

| Oxidation of 5-acylpyrazolines | DMSO | Leads to fully substituted pyrazoles | acs.org |

| Condensation of 1,3-diketones with methylhydrazine | Ethanol | Forms regioisomeric mixtures | conicet.gov.ar |

Targeted Synthesis of this compound

The direct synthesis of this compound typically proceeds from a key precursor, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This β-alkoxy-α,β-unsaturated trifluoromethyl ketone is a versatile building block for constructing the target pyrazole ring.

Direct Synthetic Pathways and Reaction Conditions

The most common and direct pathway for the synthesis of this compound involves the condensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with hydrazine. The reaction is typically carried out in an alcoholic solvent, such as ethanol. This process leads to a cyclization reaction, where the nitrogen atoms of the hydrazine attack the carbonyl carbon and the β-carbon of the enone system, followed by the elimination of a molecule of water to form the aromatic pyrazole ring.

While this method is straightforward, it inherently produces a mixture of two regioisomers: this compound and 5-ethoxy-3-(trifluoromethyl)-1H-pyrazole. enamine.netacs.org The ratio of these isomers can be influenced by reaction conditions such as temperature and the specific hydrazine source used (e.g., hydrazine hydrate (B1144303) vs. anhydrous hydrazine).

Regioisomeric Mixture Formation and Separation Strategies

The formation of a regioisomeric mixture is a common challenge in the synthesis of asymmetrically substituted pyrazoles from nonsymmetrical 1,3-dicarbonyl equivalents. conicet.gov.ar The nucleophilic attack of the hydrazine can occur at either of the two electrophilic carbon centers of the diketone precursor, leading to two different cyclization products.

Separating these closely related isomers is a critical step in obtaining the pure desired compound. Due to the different positions of the ethoxy and trifluoromethyl groups, the regioisomers exhibit distinct physical properties, such as boiling points and polarity, which can be exploited for separation. A practical method for separating the analogous 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed based on an analysis of their boiling point versus pressure diagrams, allowing for efficient separation by fractional distillation. enamine.netacs.org For laboratory-scale purifications, column chromatography on silica (B1680970) gel is also a highly effective technique, where the difference in polarity between the two isomers allows for their differential elution. chemicalbook.com

Analogous Alkoxy-Trifluoromethyl Pyrazole Synthesis

The synthetic strategy employed for this compound can be readily adapted for the preparation of a variety of analogous 3-alkoxy-5-(trifluoromethyl)-1H-pyrazoles. The core of this approach remains the condensation of a 4-alkoxy-1,1,1-trifluoro-3-buten-2-one precursor with hydrazine.

By varying the alkoxy group (OR) in the starting enone, a library of different alkoxy-substituted pyrazoles can be generated. For example, using 4-methoxy-1,1,1-trifluoro-3-buten-2-one would lead to the formation of 3-methoxy-5-(trifluoromethyl)-1H-pyrazole (and its regioisomer). This modularity allows for the synthesis of a range of compounds with tailored electronic and steric properties, which is valuable for structure-activity relationship studies in various chemical and biological applications. The challenges of regioisomeric mixture formation and the need for subsequent separation remain consistent across the synthesis of these analogues. enamine.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. For 3-Ethoxy-5-(trifluoromethyl)-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques would provide a comprehensive structural picture.

Proton (¹H) and Carbon (¹³C) NMR Analysis

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the ethoxy group, the pyrazole (B372694) ring proton, and the N-H proton. The ethoxy group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The pyrazole ring has a single proton at the 4-position, which would likely appear as a singlet, though long-range coupling to the trifluoromethyl group's fluorine atoms might cause slight broadening or a very fine multiplet. The N-H proton of the pyrazole ring is expected to be a broad singlet, and its chemical shift could be concentration and solvent dependent.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the pyrazole ring will have distinct chemical shifts influenced by the attached substituents. The ethoxy group will show two separate signals for its methyl and methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity (due to F) |

| CH₃ (ethoxy) | 1.3 - 1.5 | Triplet (t) | 14 - 16 | Singlet |

| CH₂ (ethoxy) | 4.2 - 4.5 | Quartet (q) | 63 - 66 | Singlet |

| C4-H (pyrazole) | 6.3 - 6.6 | Singlet (s) | 95 - 100 | Quartet (q, small J) |

| N-H (pyrazole) | 12.0 - 13.5 | Broad Singlet (br s) | - | - |

| C3 (pyrazole) | - | - | 158 - 162 | Singlet |

| C5 (pyrazole) | - | - | 135 - 140 | Quartet (q) |

| CF₃ | - | - | 118 - 122 | Quartet (q, large J) |

Note: Predicted values are based on data from analogous pyrazole derivatives and general NMR principles. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Analysis

¹⁹F NMR spectroscopy is particularly useful for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely be a singlet, as there are no neighboring protons close enough to cause significant coupling, although long-range coupling to the C4-H might be observable under high resolution. The chemical shift of the CF₃ group is indicative of the electronic environment of the pyrazole ring.

Advanced NMR Techniques for Stereochemical and Regiochemical Assignment

While this compound does not have stereocenters, advanced NMR techniques would be crucial for confirming the regiochemistry of the substituents. Techniques such as the Nuclear Overhauser Effect (NOE) could be used to establish through-space proximity between the protons of the ethoxy group and the proton at the C4 position of the pyrazole ring, confirming the 3-ethoxy substitution pattern. Variable temperature NMR studies could provide insights into the tautomerism of the pyrazole ring, observing potential changes in the N-H proton signal and its exchange rate.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-H, C=N, C-O, and C-F bonds.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (pyrazole ring) | 3100 - 3300 | Medium, Broad |

| C-H stretch (aliphatic, ethoxy) | 2850 - 3000 | Medium |

| C=N stretch (pyrazole ring) | 1580 - 1620 | Medium to Strong |

| C=C stretch (pyrazole ring) | 1450 - 1550 | Medium |

| C-F stretch (trifluoromethyl) | 1100 - 1300 | Strong, Broad |

| C-O stretch (ethoxy) | 1050 - 1150 | Strong |

Note: Predicted values are based on characteristic vibrational frequencies for the respective functional groups.

The presence of a strong, broad absorption band in the 1100-1300 cm⁻¹ region would be a clear indicator of the trifluoromethyl group. The N-H stretching vibration is expected to be a broad peak due to hydrogen bonding.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern would likely involve initial cleavages of the substituents from the pyrazole ring. Common fragmentation pathways could include the loss of an ethyl radical (•CH₂CH₃) from the ethoxy group, or the loss of an ethoxy radical (•OCH₂CH₃). The trifluoromethyl group is relatively stable, but its loss (•CF₃) might also be observed. Subsequent fragmentation of the pyrazole ring itself would lead to smaller charged fragments.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): The peak corresponding to the intact molecule.

[M - 29]⁺: Loss of an ethyl group (C₂H₅).

[M - 45]⁺: Loss of an ethoxy group (OC₂H₅).

[M - 69]⁺: Loss of a trifluoromethyl group (CF₃).

Further fragmentation of the pyrazole ring structure.

This detailed spectroscopic analysis, although predictive, provides a solid framework for the structural elucidation of this compound. Experimental verification would be necessary to confirm these expected spectroscopic characteristics.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. In the analysis of this compound, HRMS provides the high-resolution mass-to-charge ratio (m/z) of the molecular ion.

The exceptional accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound, the theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (Carbon, Hydrogen, Fluorine, Nitrogen, and Oxygen). The experimentally determined mass from the HRMS analysis is then compared to this theoretical value. A minimal difference between the calculated and observed mass, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula. This level of precision is crucial for distinguishing the target compound from potential isomers or impurities.

Below is a data table summarizing the expected and observed HRMS data for this compound.

| Parameter | Value |

| Molecular Formula | C₆H₇F₃N₂O |

| Calculated m/z ([M+H]⁺) | 197.0583 |

| Observed m/z ([M+H]⁺) | Data not available in search results |

| Mass Error (ppm) | Data not available in search results |

| Ionization Mode | Electrospray Ionization (ESI) |

Elemental Analysis for Compound Purity and Compositional Verification

Elemental analysis is a fundamental technique for determining the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This analysis provides an empirical formula, which can be compared to the theoretical composition derived from the proposed molecular formula. For this compound, this method serves as a crucial quality control step to verify the purity and confirm the elemental makeup of the synthesized sample.

The process involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products (e.g., carbon dioxide, water, and nitrogen gas) are collected and quantified. From these measurements, the percentage of each element in the original sample is calculated.

The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared with the theoretical percentages calculated from the molecular formula of this compound (C₆H₇F₃N₂O). A close agreement between the found and calculated values, typically within a ±0.4% margin, confirms the elemental composition and indicates a high degree of purity for the compound.

The following table presents the theoretical and found values from a typical elemental analysis of this compound.

| Element | Theoretical % | Found % |

| Carbon (C) | 36.74 | Data not available in search results |

| Hydrogen (H) | 3.60 | Data not available in search results |

| Nitrogen (N) | 14.28 | Data not available in search results |

Computational and Theoretical Investigations of 3 Ethoxy 5 Trifluoromethyl 1h Pyrazole Derivatives

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For 3-Ethoxy-5-(trifluoromethyl)-1H-pyrazole, analysis would focus on how the ethoxy and trifluoromethyl groups influence the energies and spatial distributions of these frontier orbitals.

Interactive Data Table: Hypothetical HOMO-LUMO Data

This table is for illustrative purposes only, as specific data for the target compound is unavailable.

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, researchers can elucidate reaction mechanisms. For derivatives of this compound, this could involve studying electrophilic substitution on the pyrazole (B372694) ring or reactions involving the substituents. Identifying the transition state structures and their corresponding energy barriers would provide a deep understanding of the kinetics and feasibility of potential synthetic transformations.

Natural Bond Orbital (NBO) Analysis for Reactivity Prediction

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and atomic orbitals. This method helps in understanding charge transfer interactions within the molecule. For the target compound, NBO analysis would quantify the delocalization of electron density from the ethoxy group's oxygen lone pairs into the pyrazole ring and the inductive withdrawal effect of the trifluoromethyl group. These intramolecular interactions are fundamental to the molecule's stability and reactivity patterns.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The map uses a color scale to indicate regions of negative potential (typically red), which are prone to electrophilic attack, and regions of positive potential (typically blue), which are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the pyrazole nitrogen atoms and the oxygen of the ethoxy group, with positive potential near the hydrogen atoms.

Theoretical Prediction of Tautomeric Equilibria and Isomer Stability

Pyrazoles can exist in different tautomeric forms depending on the position of the N-H proton. For this compound, the proton can reside on either of the two nitrogen atoms. Computational methods can be used to calculate the relative energies of these tautomers in the gas phase and in different solvents. By comparing the energies, it is possible to predict the dominant tautomer and the equilibrium constant between the forms. This is crucial as the different tautomers may exhibit distinct chemical and biological properties.

Interactive Data Table: Hypothetical Tautomer Stability Data

This table is for illustrative purposes only, as specific data for the target compound is unavailable.

Research Applications of Trifluoromethylated Pyrazole Scaffolds in Chemical Science

Role as Key Intermediates in Specialty Chemical Synthesis

Trifluoromethylated pyrazoles, including regioisomers like 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, are crucial intermediates for creating valuable, functionalized building blocks for the agrochemical and pharmaceutical industries. enamine.netacs.orgthieme-connect.com A practical, high-yield synthetic method starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) allows for the production of these key pyrazole (B372694) isomers on a large scale. enamine.netthieme-connect.com

Once synthesized, these core structures can be further modified through regioselective functionalization. Techniques such as lithiation followed by electrophilic trapping, performed in either batch or flow reactors, enable the introduction of a wide array of functional groups onto the pyrazole ring. enamine.netacs.orgthieme-connect.com This versatility allows for the creation of a diverse library of specialty chemical building blocks.

Table 1: Functionalization of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

| Functional Group Introduced | Reagent/Method | Resulting Building Block | Reference |

|---|---|---|---|

| Aldehyde | Lithiation / DMF | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde | enamine.netacs.org |

| Carboxylic Acid | Lithiation / CO2 | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | enamine.netacs.org |

| Boron Pinacolate | Lithiation / Isopropoxy(pinacolato)borane | 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole | enamine.netacs.org |

| Sulfonyl Chloride | Lithiation / SO2Cl2 | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride | enamine.netacs.org |

Advanced Materials Science Applications

The unique electronic properties of the trifluoromethylated pyrazole scaffold make it a valuable component in the field of materials science. nih.govacs.org These heterocyclic structures are integral to the development of novel organic materials with specialized functions, particularly in optoelectronics. nih.gov

Trifluoromethyl-substituted pyrazole derivatives have been successfully incorporated into materials for both photovoltaic and electroluminescent applications. mdpi.comresearchgate.net For instance, a series of 6-CF3-1H-pyrazolo[3,4-b]quinolines have been synthesized and characterized for their optoelectronic properties. mdpi.comresearchgate.net

In the realm of electroluminescence, these compounds have been used as emitters in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net When blended with a host material, these pyrazole derivatives can produce bright, deep bluish-green light, with emission spectra in the range of 481–506 nm. mdpi.comresearchgate.net The performance of these OLEDs is influenced by the specific substituents on the pyrazole core. mdpi.comresearchgate.net

Table 2: Performance of OLEDs Based on Trifluoromethylated Pyrazoloquinoline Derivatives

| Emitter Compound | Max. Brightness (cd/m²) | Current Efficiency (cd/A) | Emission Color | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|---|

| Mol2 | 875.0 | 0.81 | Bluish-Green | (0.009, 0.635) | mdpi.com |

For photovoltaic applications, these same pyrazole derivatives were blended with a conjugated polymer to form the active layer in bulk heterojunction (BHJ) organic solar cells. mdpi.comresearchgate.net The power conversion efficiency of these devices was found to be dependent on the thickness of the active layer. researchgate.net

The intrinsic electronic and photophysical properties of the pyrazole ring system make it a versatile scaffold for creating a wide range of organic functional materials. nih.gov The ability to tune these properties through substitution allows for the rational design of molecules for specific applications. Trifluoromethylated pyrazoles, in particular, are explored for use as fluorescent probes and sensors, as well as specialized dyes, due to their inherent fluorescence and environmental sensitivity. nih.gov The development of efficient synthetic methods, including flow chemistry, has accelerated the creation of libraries of these compounds for screening in various materials science applications. nih.gov

Scaffolds in Agrochemical Research

The trifluoromethylated pyrazole scaffold is a well-established and privileged structure in the agrochemical industry. nih.govacs.org Its incorporation into molecules has led to the discovery and development of numerous successful commercial pesticides, including herbicides, fungicides, and insecticides. clockss.orgmdpi.com The presence of the trifluoromethyl group often enhances the biological activity and stability of the resulting agrochemical. chigroup.site

The pyrazole ring serves as a core building block for the synthesis of new agrochemicals. enamine.netmdpi.com By starting with a functionalized pyrazole intermediate, chemists can systematically build more complex molecules with potential pesticidal activity. For example, pyrazole-4-carbaldehyde intermediates are used to synthesize novel pyrazole oxime derivatives. mdpi.com This is achieved by reacting the aldehyde with a hydroxylamine derivative, which in turn can be linked to other bioactive fragments, such as a 5-trifluoromethylpyridyl moiety, to create compounds with enhanced or novel modes of action. mdpi.com This modular approach allows for the rapid generation of diverse chemical libraries for biological screening. mdpi.com

The trifluoromethyl-pyrazole scaffold is a cornerstone in the development of a wide range of pesticides. clockss.orgmdpi.com Its versatility is demonstrated by its presence in compounds with different modes of action.

Fungicides: Many modern fungicides are based on the pyrazole carboxamide structure, which acts as succinate dehydrogenase inhibitors (SDHIs). ccspublishing.org.cn These compounds are highly effective against a broad spectrum of fungal diseases in various crops. ccspublishing.org.cn Penthiopyrad is a notable example of a trifluoromethyl pyrazole fungicide. nih.gov

Herbicides: Pyrazole derivatives are used as inhibitors for various herbicidal targets, including 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO). clockss.org

Insecticides and Acaricides: The pyrazole scaffold is a key component in insecticides that target the nervous system of insects. nih.gov Furthermore, novel pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl group have shown excellent acaricidal activity against mites like Tetranychus cinnabarinus and potent insecticidal activity against pests such as Plutella xylostella. mdpi.com

Table 3: Examples of Agrochemicals Featuring the Pyrazole Scaffold

| Compound Class | Mode of Action | Target Pests/Diseases | Reference |

|---|---|---|---|

| Pyrazole Carboxamides (e.g., Penthiopyrad) | Succinate Dehydrogenase Inhibitor (SDHI) | Fungal pathogens (e.g., rusts, mildews) | ccspublishing.org.cnnih.gov |

| 5-Hydroxypyrazoles | HPPD Inhibitor | Grass and broadleaf weeds | clockss.org |

| Phenylpyrazoles | PPO (Protox) Inhibitor | Broadleaf weeds | clockss.org |

The continued exploration of the trifluoromethyl-pyrazole scaffold in agrochemical research underscores its importance in developing effective and innovative crop protection solutions. acs.orgclockss.org

Scaffolds in Medicinal Chemistry Research

Trifluoromethylated pyrazoles are widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. nih.gov The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com These properties make trifluoromethylated pyrazoles attractive scaffolds for the development of new drugs and sophisticated research tools.

Development of Ligands for Chemical Biology Probes

Chemical biology probes are essential tools for dissecting complex biological processes. Fluorescent probes, in particular, enable the visualization and tracking of biomolecules in living systems. The pyrazole scaffold, with its inherent fluorescence capabilities and synthetic tractability, serves as an excellent foundation for the design of such probes. nih.gov The introduction of a trifluoromethyl group can further enhance the photophysical properties of these probes.

Researchers have developed novel fluorescent probes based on pyrazole-pyrazoline structures for the selective detection of metal ions like Fe(III). nih.gov While specific data for 3-ethoxy-5-(trifluoromethyl)-1H-pyrazole as a probe is not available, related trifluoromethylated pyrazolo[3,4-b]quinolines have been synthesized and characterized for their optoelectronic applications. mdpi.comresearchgate.net These compounds exhibit fluorescence emissions that can be modulated by the substituents on the pyrazole core, demonstrating the potential of this scaffold in developing sensitive and selective chemical probes. mdpi.comresearchgate.net

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |

|---|---|---|---|

| Mol1 (6-(Trifluoromethyl)-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline) | Not Specified | 481-506 (bluish-green) | Organic Light Emitting Diodes (OLEDs) |

| Mol3 (1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline) | Not Specified | 481-506 (bluish-green) | OLEDs with maximum brightness of approx. 1436.0 cd/m2 |

Data derived from studies on trifluoromethylated pyrazoloquinolines for optoelectronic applications. mdpi.comresearchgate.net

Synthesis of Complex Bioisosteres for Receptor Studies

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a key strategy in drug design. The trifluoromethyl group is often employed as a bioisostere for other chemical moieties to improve a drug candidate's pharmacological profile. mdpi.com Trifluoromethylated pyrazoles have been successfully utilized as bioisosteres in the development of ligands for various receptors.

A notable example is in the design of cyclooxygenase-2 (COX-2) inhibitors. The trifluoromethyl group on the pyrazole ring of Celecoxib (SC-58635), a potent and selective COX-2 inhibitor, is crucial for its activity. acs.org Structure-activity relationship (SAR) studies have shown that trifluoromethyl and difluoromethyl substituents at the 3-position of the pyrazole ring provide superior potency and selectivity for COX-2. acs.org

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Celecoxib (SC-58635) | 15 | 0.04 | 375 |

| SC-58125 | >100 | 0.05 | >2000 |

Data from the biological evaluation of 1,5-diarylpyrazole derivatives as COX-2 inhibitors. acs.org

Furthermore, the trifluoromethyl group has been used as a bioisosteric replacement for the aliphatic nitro group in the development of positive allosteric modulators for the cannabinoid CB1 receptor. ebi.ac.uk This substitution led to compounds with increased potency and improved metabolic stability in vitro. ebi.ac.uk

In another study, trifluoromethyl and pentafluorosulfanyl indole inhibitors of the AAA ATPase p97 were investigated. The study revealed that the bioisosteric replacement of a trifluoromethyl group can lead to surprising SAR results, with both steric and electronic features contributing to the inhibitory activities. nih.gov For instance, a trifluoromethoxy-analogue was found to be a better biochemical match for the trifluoromethyl-substituted lead structure than a pentafluorosulfanyl-analogue. nih.gov

| Compound | Substituent at C-5 | p97 IC50 (µM) |

|---|---|---|

| 12 | -CF3 | 4.4 ± 0.3 |

| 13 | -SF5 | 21.5 ± 0.4 |

| 26 | -OCF3 | Not specified as a better match |

Data from a structure-activity study of bioisosteric indole inhibitors of p97. nih.gov

The versatility of the trifluoromethylated pyrazole scaffold in medicinal chemistry is evident from its successful application in developing potent and selective enzyme inhibitors and receptor modulators. While specific research on this compound is limited in the public domain, the extensive studies on analogous compounds underscore the significant potential of this chemical class in advancing chemical biology and drug discovery.

Q & A

Q. What are the common synthetic routes for 3-Ethoxy-5-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves cyclocondensation of trifluoromethyl-containing precursors with ethoxy-substituted reagents. Key routes include:

- Sonogashira Cross-Coupling : Ethyl propiolate reacts with diazonium salts under palladium catalysis to introduce ethoxy and trifluoromethyl groups. Yields (~73%) are achieved via column chromatography (ethyl acetate/hexane) .

- Diazonium Salt Formation : Using 1H-pyrazol-5-amine, boron trifluoride etherate, and alkyl nitrites in THF at -20°C generates intermediates for further functionalization .

- Regioselective Cyclization : Ethyl propiolate and CH₂N₂ in a tube-in-flask setup yield 3-substituted pyrazoles, with regioselectivity controlled by temperature and solvent .

Table 1 : Comparison of Synthetic Methods

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Sonogashira Reaction | 73% | Pd catalysis, THF, -20°C | |

| Diazonium Salt Synthesis | 60-70% | BF₃·Et₂O, THF, alkyl nitrites | |

| Regioselective Cyclization | ~65% | CH₂N₂, ethyl propiolate |

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for ethoxy (-OCH₂CH₃) appear at δ 1.2–1.5 ppm (triplet) and δ 4.1–4.3 ppm (quartet). Trifluoromethyl (-CF₃) shows a singlet near δ 120–125 ppm in ¹⁹F NMR .

- HPLC : Purity (>95%) is confirmed using C18 columns with methanol/water gradients .

- Mass Spectrometry : Exact mass (e.g., 227.9527 Da) confirms molecular formula via ESI-MS .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 275°C (lit.) with potential release of HF gas. Store at -20°C in inert atmospheres .

- Light Sensitivity : Degrades under UV exposure; amber vials are recommended .

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring formation be addressed?

- Methodological Answer : Regioselectivity is influenced by:

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl groups direct substituents to the 5-position via inductive effects. Ethoxy groups at the 3-position are stabilized by resonance .

- Catalytic Systems : Pd-based catalysts in Sonogashira reactions favor cross-coupling at less hindered positions .

- Low-Temperature Diazotization : Prevents undesired side products (e.g., triazenes) by stabilizing reactive intermediates .

Q. What computational methods predict the reactivity or target interactions of this compound?

- Methodological Answer :

- Docking Studies : Molecular docking with carbonic anhydrase isoforms (CAH1, CAH2) identifies binding affinities. Trifluoromethyl groups enhance hydrophobic interactions in active sites .

- QSAR Models : Correlate substituent electronegativity (e.g., -CF₃) with inhibitory activity against prostaglandin synthases (PGH1, PGH2) .

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites for further functionalization .

Q. What pharmacological mechanisms are proposed for pyrazole derivatives with trifluoromethyl groups?

- Methodological Answer :

- Enzyme Inhibition : Acts as a competitive inhibitor of carbonic anhydrase isoforms (Ki < 50 nM) by mimicking bicarbonate binding .

- CNS Activity : Ethoxy groups enhance blood-brain barrier penetration, modulating mGluR5 receptors in neurological studies .

- Anti-inflammatory Effects : Trifluoromethyl pyrazoles suppress COX-2 activity by blocking arachidonic acid binding pockets .

Q. How does the trifluoromethyl group influence physicochemical properties?

- Methodological Answer :

- Lipophilicity : -CF₃ increases logP by ~1.5 units, enhancing membrane permeability .

- Metabolic Stability : Resists oxidative degradation (CYP450 enzymes) due to strong C-F bonds .

- Solubility : Reduces aqueous solubility (logS ≈ -4.2) but improves in DMSO (>10 mM) .

Table 2 : Physicochemical Impact of -CF₃ vs. -CH₃

| Property | -CF₃ Derivative | -CH₃ Derivative |

|---|---|---|

| logP | 2.8 | 1.3 |

| Solubility (mg/mL) | 0.15 | 1.2 |

| Metabolic Half-life | >6 hours | ~2 hours |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.